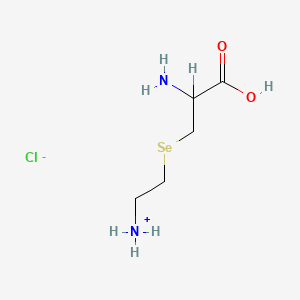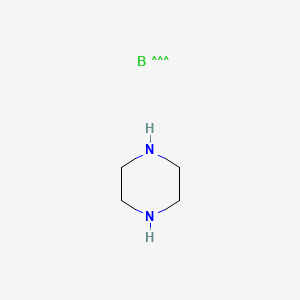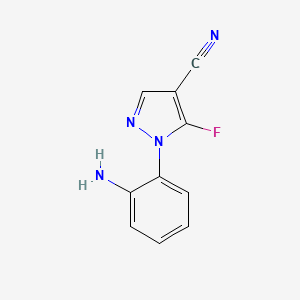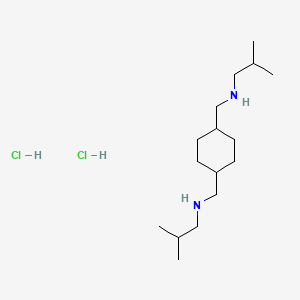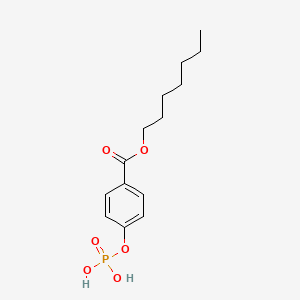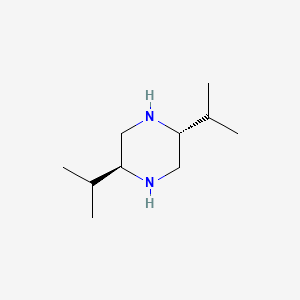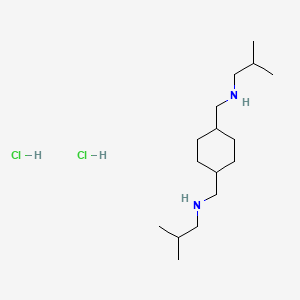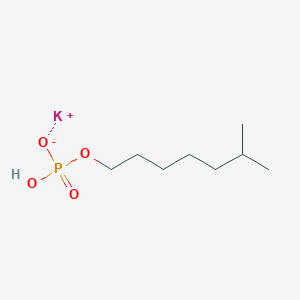
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate is a complex organic compound with a molecular formula of C40H38N4Na2O16S4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the anthracene core. The amino and cyclohexylamino groups are introduced through specific substitution reactions. The disulfonate groups are added via sulfonation reactions under controlled conditions to ensure the correct positioning on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process is carefully monitored to maintain the desired chemical structure and properties.
Chemical Reactions Analysis
Types of Reactions
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracenedisulfonate
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracenedisulfonate
Uniqueness
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72187-20-3 |
|---|---|
Molecular Formula |
C20H18N2Na2O8S2 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate |
InChI |
InChI=1S/C20H20N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-2-1-3-5-10)16-17(18)20(24)13-8-11(31(25,26)27)6-7-12(13)19(16)23;;/h6-10,22H,1-5,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
VXNHWCJPZWBSQK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)


